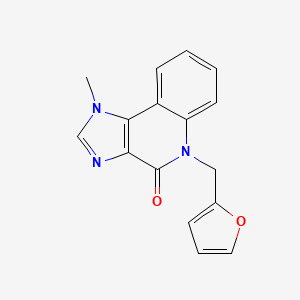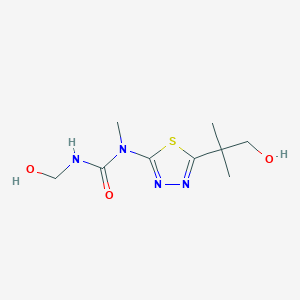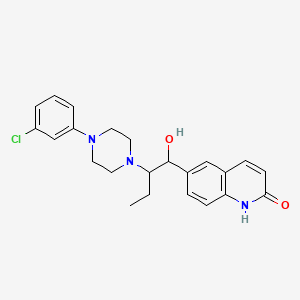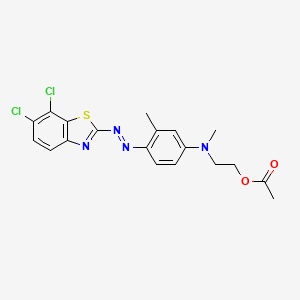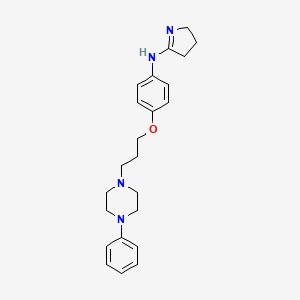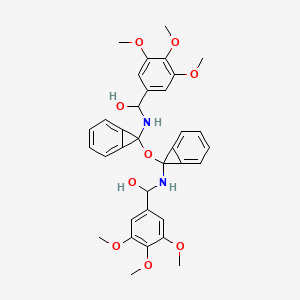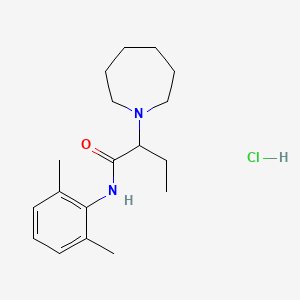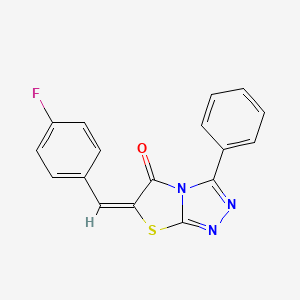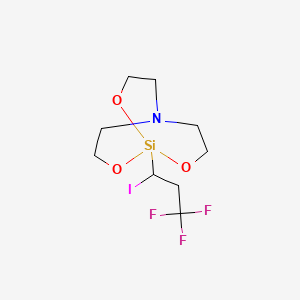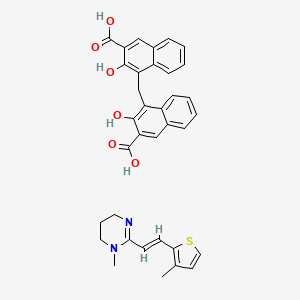
Morantel pamoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morantel pamoate is an anthelmintic compound used to treat parasitic worm infections in animals. It is particularly effective against gastrointestinal nematodes such as roundworms and tapeworms. This compound is a derivative of pyrantel and is commonly used in veterinary medicine due to its efficacy and safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morantel pamoate is synthesized through a series of chemical reactions involving pyrantel as a precursor. The synthesis typically involves the reaction of pyrantel with pamoic acid to form the pamoate salt. The reaction conditions include the use of solvents such as methanol and chloroform, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product through crystallization and drying techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Morantel pamoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and chloroform. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Morantel pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the synthesis and reactions of anthelmintic agents.
Biology: Employed in research on parasitic infections and the development of new anthelmintic drugs.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Industry: Used in the formulation of veterinary medicines and as a reference standard in quality control processes
Mecanismo De Acción
Morantel pamoate acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons. This results in the paralysis of the helminths, causing them to lose their grip on the intestinal wall and be expelled from the host’s body. The compound specifically targets nicotinic acetylcholine receptors (nAChRs) in the parasites .
Comparación Con Compuestos Similares
Similar Compounds
Pyrantel pamoate: A closely related compound with similar anthelmintic properties.
Oxantel pamoate: Another tetrahydropyrimidine derivative used to treat parasitic infections.
Levamisole: An anthelmintic compound with a different mechanism of action but similar therapeutic uses .
Uniqueness of Morantel Pamoate
This compound is unique due to its specific action on nicotinic acetylcholine receptors, leading to effective paralysis and expulsion of parasites. It is also known for its safety profile and efficacy in treating a wide range of gastrointestinal nematodes in animals .
Propiedades
Número CAS |
20574-52-1 |
|---|---|
Fórmula molecular |
C35H32N2O6S |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C23H16O6.C12H16N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-6,9H,3,7-8H2,1-2H3/b;5-4+ |
Clave InChI |
YYUHRHGRIAUGKT-RCKHEGBHSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=C/C2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES canónico |
CC1=C(SC=C1)C=CC2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


